molecular formula C53H66N7O8PSi B14122664 5'-O-DMT-2'-TBDMS-rA(N-Bz)-3'-CEDPA;(2S,3S,4S,5S)-5-(6-benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(tert-butyldimethylsilyloxy)-tetrahydrofuran-3-yl 2-cyanoethyl diisopropylphosphoramidite

5'-O-DMT-2'-TBDMS-rA(N-Bz)-3'-CEDPA;(2S,3S,4S,5S)-5-(6-benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(tert-butyldimethylsilyloxy)-tetrahydrofuran-3-yl 2-cyanoethyl diisopropylphosphoramidite

Cat. No.: B14122664
M. Wt: 988.2 g/mol
InChI Key: FFXHNCNNHASXCT-DYLLNIDLSA-N
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Description

The compound “5’-O-DMT-2’-TBDMS-rA(N-Bz)-3’-CEDPA;(2S,3S,4S,5S)-5-(6-benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(tert-butyldimethylsilyloxy)-tetrahydrofuran-3-yl 2-cyanoethyl diisopropylphosphoramidite” is a complex organic molecule often used in the field of nucleic acid chemistry. This compound is typically involved in the synthesis of modified oligonucleotides, which are essential for various applications in molecular biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:

  • Protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups.
  • Coupling of the protected nucleoside with the phosphoramidite reagent.
  • Deprotection of the benzamido group to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves automated synthesizers that can handle the complex sequence of reactions efficiently. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of phosphite triester to phosphate triester.

    Reduction: Removal of protecting groups under mild conditions.

    Substitution: Introduction of different functional groups to modify the nucleoside.

Common Reagents and Conditions

    Oxidizing Agents: Iodine in the presence of water or tert-butyl hydroperoxide.

    Reducing Agents: Triethylamine or other mild bases.

    Substitution Reagents: Various alkylating agents or nucleophiles.

Major Products

The major products formed from these reactions include modified nucleosides and oligonucleotides with specific functional groups that enhance their stability and binding affinity.

Scientific Research Applications

The compound is widely used in scientific research, including:

    Chemistry: Synthesis of modified nucleotides for studying DNA/RNA interactions.

    Biology: Development of probes and primers for PCR and sequencing.

    Medicine: Design of antisense oligonucleotides and siRNA for gene therapy.

    Industry: Production of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, thereby altering their structure and function. The molecular targets include DNA and RNA, where the modified nucleotides can enhance binding specificity and stability. The pathways involved often include the inhibition of gene expression or the activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-DMT-2’-TBDMS-rG(N-Bz)-3’-CEDPA
  • 5’-O-DMT-2’-TBDMS-rC(N-Bz)-3’-CEDPA
  • 5’-O-DMT-2’-TBDMS-rU(N-Bz)-3’-CEDPA

Uniqueness

The uniqueness of the compound lies in its specific modifications, which provide enhanced stability and binding affinity compared to other similar compounds. These properties make it particularly valuable for applications requiring high precision and efficiency.

Properties

Molecular Formula

C53H66N7O8PSi

Molecular Weight

988.2 g/mol

IUPAC Name

N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47+,51-,69?/m1/s1

InChI Key

FFXHNCNNHASXCT-DYLLNIDLSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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